4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid
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Overview
Description
4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring and a butynoic acid moiety. This compound is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperazine.
Alkyne Addition: The Boc-protected piperazine is then reacted with an appropriate alkyne derivative under conditions that facilitate the formation of the but-2-ynoic acid moiety. This step often involves the use of palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the but-2-ynoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be linked to biomolecules for various studies.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid involves its interaction with molecular targets through its functional groups. The piperazine ring can engage in hydrogen bonding and electrostatic interactions, while the but-2-ynoic acid moiety can participate in covalent bonding with nucleophiles. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}benzoic acid
- 4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propanoic acid
Uniqueness
Compared to similar compounds, 4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid is unique due to its but-2-ynoic acid moiety, which imparts distinct reactivity and potential biological activity. This structural feature allows for a broader range of chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C13H20N2O4 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]but-2-ynoic acid |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15-9-7-14(8-10-15)6-4-5-11(16)17/h6-10H2,1-3H3,(H,16,17) |
InChI Key |
SLGLWSTYOSBJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC#CC(=O)O |
Origin of Product |
United States |
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